

# Technical Data Dossier: 4-Butoxy-2,6-difluorophenol

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## Compound of Interest

Compound Name: *4-Butoxy-2,6-difluorophenol*

CAS No.: *1373920-65-0*

Cat. No.: *B1445764*

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Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive overview of the available technical information for **4-Butoxy-2,6-difluorophenol**. Due to the limited volume of published research specifically on this derivative, this guide synthesizes direct data where available and leverages detailed information on its core chemical precursor, 2,6-difluorophenol, to provide actionable insights for synthesis, handling, and potential application contexts. This approach ensures scientific integrity while delivering practical value for research and development.

## Compound Identification & Physicochemical Properties

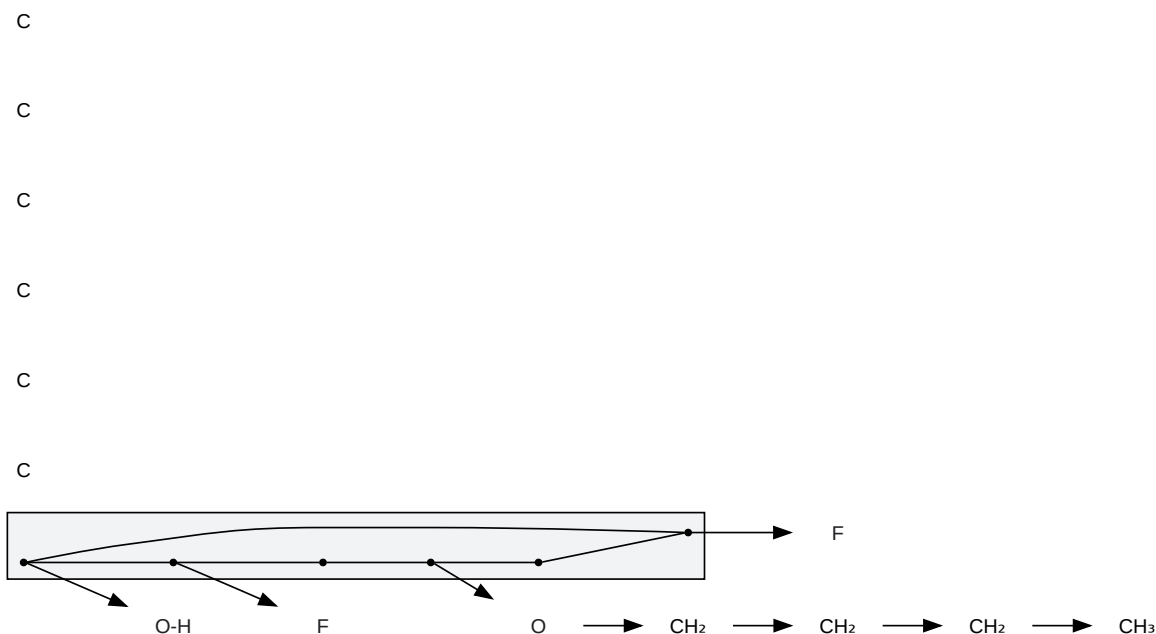
**4-Butoxy-2,6-difluorophenol** is a substituted aromatic compound characterized by a phenol ring with two fluorine atoms ortho to the hydroxyl group and a butoxy group in the para position. The presence of the difluorophenol moiety is of significant interest in medicinal chemistry and materials science.

Quantitative data for **4-Butoxy-2,6-difluorophenol** is summarized below.

Property	Value	Source
IUPAC Name	4-butoxy-2,6-difluorophenol	[1]
CAS Number	1373920-65-0	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> F <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	202.20 g/mol	[1]
Physical Form	Solid	[1]
SMILES	<chem>CCCCOC1=CC(F)=C(O)C(F)=C1</chem>	[1]

## Molecular Structure & Visualization

The molecular structure consists of a central benzene ring functionalized with one hydroxyl (-OH), two fluoro (-F), and one butoxy (-OCH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) group. The fluorine atoms at positions 2 and 6 create steric and electronic effects that can influence the reactivity of the hydroxyl group and the overall properties of the molecule.



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Caption: 2D structure of **4-Butoxy-2,6-difluorophenol**.

## Synthesis & Manufacturing Insights

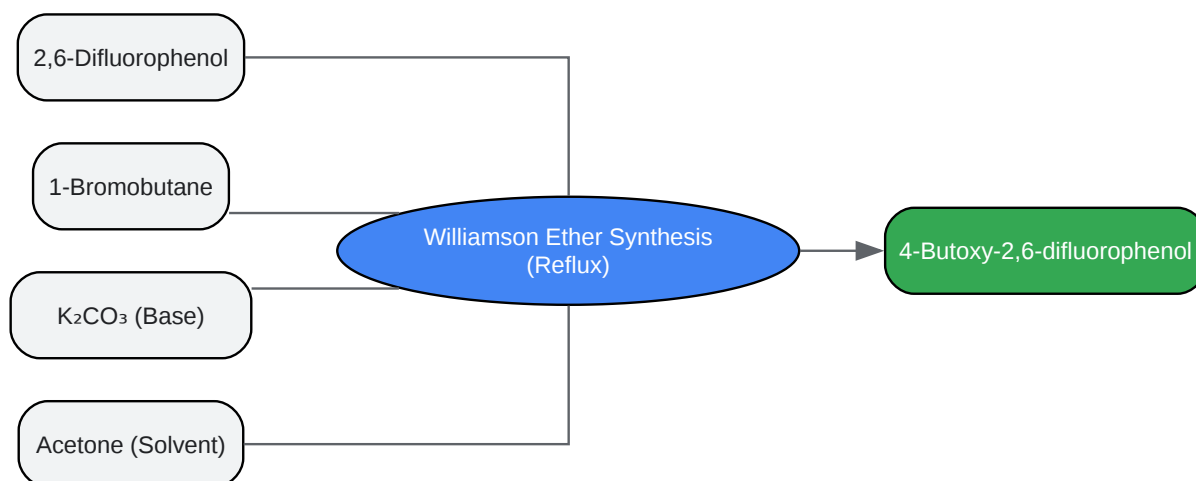
### Proposed Synthesis of 4-Butoxy-2,6-difluorophenol

While a specific, peer-reviewed protocol for the synthesis of **4-Butoxy-2,6-difluorophenol** is not available in the surveyed literature, a logical and field-proven approach is the Williamson ether synthesis. This method involves the O-alkylation of the precursor, 2,6-difluorophenol, with a suitable butylating agent.

Causality of Experimental Choices:

- Precursor: 2,6-Difluorophenol is the logical starting material, providing the core difluorinated aromatic ring.
- Base: A moderately strong base, such as potassium carbonate ( $K_2CO_3$ ), is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. This is crucial for the subsequent alkylation step.

- Alkylating Agent: 1-Bromobutane or 1-iodobutane serves as the source of the butyl group. Iodides are typically more reactive but bromides are often more cost-effective.
- Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering by solvating the nucleophile too strongly.



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Caption: Proposed synthesis workflow for **4-Butoxy-2,6-difluorophenol**.

## Authoritative Protocol: Synthesis of Precursor (2,6-Difluorophenol)

An established and scalable synthesis of the key precursor, 2,6-difluorophenol, starts from 2,6-difluoroaniline. This self-validating protocol involves a diazotization reaction followed by hydrolysis.[2]

Step-by-Step Methodology:

- Diazotization:
  - Add 3.0 kg (23 mol) of 2,6-difluoroaniline to 25 kg of a 30% aqueous sulfuric acid solution in a reactor.

- Heat the mixture with stirring to completely dissolve the aniline, then cool to -5 °C under vigorous stirring.
- Slowly add 5.6 kg of a 30% aqueous sodium nitrite solution, maintaining the reaction temperature between -5 °C and 0 °C.
- Continue the reaction for 2 hours after the addition is complete.
- Filter the solution to remove any solid residues. Decompose excess nitrous acid with an aqueous urea solution until a negative result is obtained with starch-iodide paper.[2]
- Hydrolysis (Decomposition of Diazonium Salt):
  - In a separate vessel, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.
  - Heat this mixture to reflux.
  - Slowly add the previously prepared 2,6-difluoroaniline diazonium salt solution to the refluxing mixture.
  - The resulting 2,6-difluorophenol is distilled from the reaction mixture as it is formed.[2]
- Purification:
  - Separate the collected distillate liquid.
  - Dry the organic phase, filter, and evaporate the solvent under reduced pressure to yield the final product. The reported purity is 98.6% with a yield of 88.9%.[2]

## Applications & Research Context

While specific applications for **4-Butoxy-2,6-difluorophenol** are not documented in the available literature, the functional motifs of the molecule suggest potential utility in several areas, primarily extrapolated from the known roles of its core structure, 2,6-difluorophenol.

- **Pharmaceutical Intermediates:** 2,6-Difluorophenol is a crucial building block in the synthesis of various medicinal compounds.[3][4] Its derivatives are explored for creating targeted

inhibitors, such as those for tumor necrosis factor-alpha (TNF- $\alpha$ ), which is implicated in inflammatory diseases.[4] The difluoro-substitution can enhance metabolic stability and lipophilicity, which are desirable pharmacokinetic properties. The addition of the butoxy chain in **4-Butoxy-2,6-difluorophenol** would further increase lipophilicity, potentially modifying its biological activity and membrane permeability.

- **Bioisostere:** The 2,6-difluorophenol moiety has been investigated as a lipophilic bioisostere of a carboxylic acid, a common strategy in drug design to improve cell penetration and alter binding characteristics.
- **Polymer Science:** 2,6-difluorophenol can undergo oxidative polymerization to produce poly(2,6-difluoro-1,4-phenylene oxide), a high-performance polymer.[3] The butoxy group in the 4-position could be used to modify the properties of such polymers, for example, by increasing solubility or altering thermal characteristics.

## Safety & Handling

Specific safety and hazard data for **4-Butoxy-2,6-difluorophenol** is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical entity. As a point of reference, the safety profile of the closely related precursor, 2,6-difluorophenol, is well-documented and should be considered as a minimum standard for handling.

Hazard Profile of 2,6-Difluorophenol (CAS 28177-48-2):

Hazard Class	GHS Classification
Physical Hazards	Flammable Solid, Category 2 (H228)
Health Hazards	Acute Toxicity, Oral (Category 4, H302)[5] Acute Toxicity, Dermal (Category 4, H312)[5] Skin Corrosion/Irritation (Category 1, H314/H315)[5] Serious Eye Damage/Irritation (Category 1, H319)[5] Specific Target Organ Toxicity - Single Exposure (Category 3, H335), May cause respiratory irritation.[5]

### Recommended Handling Protocols:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[8]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[6][8]
  - Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[6][9]
- Fire Safety: Use CO<sub>2</sub>, dry chemical, or foam for extinction.[6] Use spark-proof tools and explosion-proof equipment.[9]

## References

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